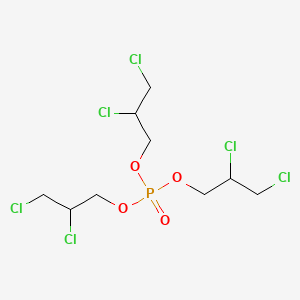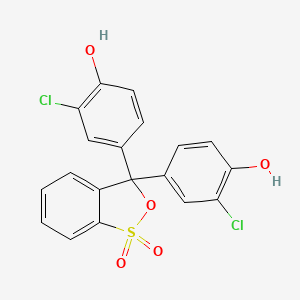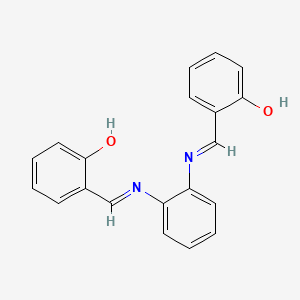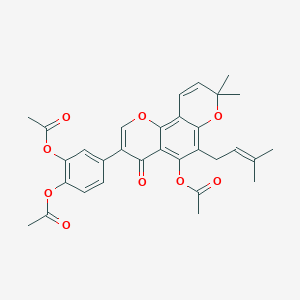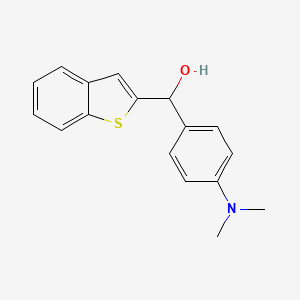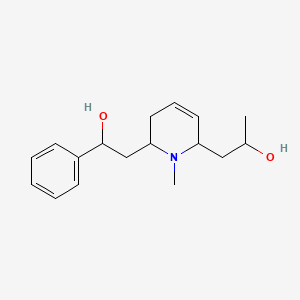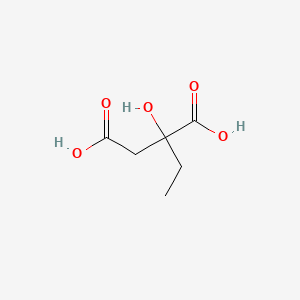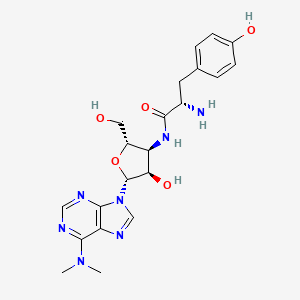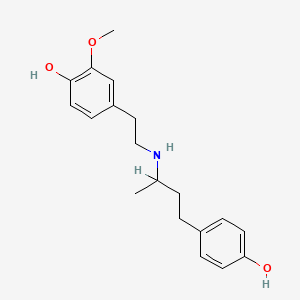
3-O-Methyldobutamine
Vue d'ensemble
Description
3-O-Methyldobutamine is a significant metabolite of dobutamine, a synthetic catecholamine used primarily as an inotropic agent to treat heart failure and shock. This compound is formed through the methylation of dobutamine by catechol-O-methyltransferase. It plays a crucial role in the pharmacokinetics and pharmacodynamics of dobutamine, influencing its overall efficacy and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-O-Methyldobutamine is synthesized from dobutamine through a methylation reaction. This process involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of the catechol ring in dobutamine. This reaction is catalyzed by the enzyme catechol-O-methyltransferase .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the same enzymatic methylation pathway used in laboratory settings. The process involves the use of human blood mononuclear cells or other biological systems capable of expressing catechol-O-methyltransferase .
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-Methyldobutamine primarily undergoes metabolic reactions rather than chemical transformations. It is a product of methylation and can be further metabolized through conjugation reactions, such as glucuronidation and sulfation .
Common Reagents and Conditions:
Methylation: S-adenosylmethionine as the methyl donor, catalyzed by catechol-O-methyltransferase.
Conjugation: Glucuronic acid and sulfate groups for glucuronidation and sulfation, respectively.
Major Products Formed:
Glucuronides and Sulfates: These conjugates are the primary metabolites formed from this compound, facilitating its excretion from the body.
Applications De Recherche Scientifique
3-O-Methyldobutamine has several applications in scientific research, particularly in the fields of pharmacology and medicine:
Pharmacokinetics and Pharmacodynamics: It is used to study the metabolism and action of dobutamine, providing insights into its efficacy and safety
Cardiovascular Research: As a metabolite of dobutamine, it helps in understanding the drug’s effects on heart function and its potential side effects.
Biochemical Studies: The compound is used to investigate the role of catechol-O-methyltransferase in drug metabolism and the impact of genetic variations on this enzyme’s activity.
Mécanisme D'action
3-O-Methyldobutamine exerts its effects primarily through its interaction with adrenergic receptors. The compound acts as an α1-adrenergic receptor antagonist, which can induce vasodilation and reduce vascular resistance . This action is particularly relevant in the context of dobutamine’s overall pharmacological profile, as it contributes to the drug’s hemodynamic effects.
Comparaison Avec Des Composés Similaires
Dobutamine: The parent compound from which 3-O-Methyldobutamine is derived. .
Isoproterenol: A synthetic catecholamine with potent β-adrenergic agonist activity, used for its bronchodilator and cardiac stimulant effects.
Uniqueness of this compound: this compound is unique due to its specific role as a metabolite of dobutamine and its selective α1-adrenergic receptor antagonist activity. This distinguishes it from other catecholamines and their metabolites, which may have different receptor affinities and pharmacological effects .
Propriétés
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95231-13-3, 61413-41-0 | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




